molecular formula C18H22ClNO5S B2427563 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1798524-03-4

3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2427563
M. Wt: 399.89
InChI Key: ILKIXCYDYATJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. In recent years, A-769662 has gained attention as a potential therapeutic target for various diseases such as diabetes, cancer, and neurodegenerative disorders.

Scientific Research Applications

Oxidation and Hydroxylation Reactions

Research has shown that water-soluble organic compounds can be selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This process involves stepwise hydroxylation to alcohol and aldehyde forms without further oxidation to carboxylic acids, highlighting potential pathways for chemical modifications involving benzenesulfonamides and related structures (Labinger et al., 1993).

Catalysis and Selectivity in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts for the oxidation of alcohols, underlining the role of benzenesulfonamide derivatives in catalyzing significant organic reactions. This research suggests the potential of these compounds in facilitating selective catalytic processes, further expanding their application in synthetic chemistry (Hazra et al., 2015).

Synthesis and Antimicrobial Activity

The synthesis of novel chiral and achiral N-substituted benzenesulfonamides, including the incorporation of 1,3,4-oxadiazole moieties, has been explored. Some of these synthesized compounds exhibited in vitro anti-HIV and antifungal activities, suggesting that the structural modification of benzenesulfonamide derivatives can lead to biologically active compounds with potential therapeutic applications (Zareef et al., 2007).

Material Science and Polymer Functionalization

The synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) through thiol-ene photopolymerization demonstrates the utility of sulfonamide derivatives in developing functional polymers. These materials exhibit high solubility in common organic solvents, indicating their potential for diverse applications in material science and engineering (Hori et al., 2011).

properties

IUPAC Name

3-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO5S/c1-13-3-5-14(6-4-13)18(25-10-9-21)12-20-26(22,23)15-7-8-17(24-2)16(19)11-15/h3-8,11,18,20-21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKIXCYDYATJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide

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